molecular formula C14H17NO B12849314 Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-

Cat. No.: B12849314
M. Wt: 215.29 g/mol
InChI Key: JXYCKJMQSUHXDN-UHFFFAOYSA-N
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Description

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the 7th position and a hexahydro structure, indicating partial hydrogenation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of intramolecular Mitsunobu cyclization followed by PPh3/I2/imidazole-mediated 6-exo-tet cyclization has been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This would include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with various receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the hexahydro structure play crucial roles in its binding affinity and activity. The compound may modulate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. Its methoxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

7-methoxy-1,2,3,4,5,6-hexahydrobenzo[h]isoquinoline

InChI

InChI=1S/C14H17NO/c1-16-14-4-2-3-11-12(14)6-5-10-7-8-15-9-13(10)11/h2-4,15H,5-9H2,1H3

InChI Key

JXYCKJMQSUHXDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC3=C2CNCC3

Origin of Product

United States

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